molecular formula C16H23N3O2 B5911034 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime

4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime

Cat. No. B5911034
M. Wt: 289.37 g/mol
InChI Key: GKYVNKSTINULOS-ATVHPVEESA-N
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Description

4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime, also known as DMABN-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a complex chemical process and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is not fully understood, but it is believed to interact with cellular components such as proteins and lipids. This compound has been found to have a high affinity for lipid membranes, which may contribute to its imaging capabilities. 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime has also been shown to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects
4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime has been found to have various biochemical and physiological effects, including its ability to act as an antioxidant and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is its high photostability, which makes it an excellent candidate for imaging applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime research, including its use in the development of new imaging techniques and its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime and its potential interactions with cellular components. The synthesis of new derivatives of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime may also be explored to improve its properties and expand its potential applications.
Conclusion
4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is a unique compound that has gained significant attention in scientific research due to its properties and potential applications. This compound has been extensively studied for its use in imaging applications, as well as its potential as a therapeutic agent. While there are still many unanswered questions regarding the mechanism of action of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime, its potential for future research is promising.

Synthesis Methods

4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is synthesized through a multi-step chemical process that involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime in its pure form.

Scientific Research Applications

4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime has been extensively studied for its potential use as a fluorescent probe in biological imaging. This compound has been found to have excellent photostability and high fluorescence quantum yield, making it a promising candidate for imaging applications. Additionally, 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime has been used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.

properties

IUPAC Name

[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-19(2)15-10-8-13(9-11-15)12-17-21-16(20)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,18,20)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYVNKSTINULOS-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NOC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\OC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-cyclohexylcarbamate

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